molecular formula C7H6N4O2 B2659473 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2287281-27-8

4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B2659473
CAS No.: 2287281-27-8
M. Wt: 178.151
InChI Key: XAZNAENFVDAHEK-UHFFFAOYSA-N
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Description

“4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid” is a heterocyclic compound . It has a molecular formula of C7H6N4O2, an average mass of 178.148 Da, and a monoisotopic mass of 178.049072 Da .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves various techniques such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthesis process also involves the use of sodium hydroxide solution and chloroacetyl chloride solution .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring and a pyrazine ring . The compound has a molecular weight of 163.14 .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazine derivatives have been found to exhibit various biological activities, such as inhibiting TRKA . They have also been used in the synthesis of more complex pharmaceutical and biologically active compounds .

Scientific Research Applications

Synthesis and Material Applications

Dyes for Polyester Fibers

The study by Rangnekar and Dhamnaskar (1990) explored the synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines and their application as disperse dyes for polyester fibers. This research indicates the potential of pyrazolo[1,5-a]pyrazine derivatives in textile coloring, highlighting their fastness properties on polyester materials. Read more.

Pharmacological Applications

Antitumor and Antimicrobial Activities

Riyadh (2011) conducted research on enaminones derived from N-arylpyrazole, leading to substituted pyrazoles with observed antitumor and antimicrobial activities. This study presents a method for synthesizing compounds that could serve as leads for developing new therapeutic agents. Read more.

Antibacterial Activities

Bildirici, Şener, and Tozlu (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. The findings suggest that certain derivatives, especially the sulfamide variant, exhibit significant antibacterial effectiveness against both Gram-positive and Gram-negative bacteria. Read more.

Bioconversion Applications

Antituberculous Agents

The bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, as investigated by Wieser, Heinzmann, and Kiener (1997), showcases the utility of microbial processes in generating valuable building blocks for antituberculous drug synthesis. This approach emphasizes the role of biotransformation in pharmaceutical ingredient production. Read more.

Properties

IUPAC Name

4-aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-6-5-4(7(12)13)3-10-11(5)2-1-9-6/h1-3H,(H2,8,9)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZNAENFVDAHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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